Cas no 1804376-54-2 (6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol)
6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
-
- 6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol
-
- Inchi: 1S/C9H8F2N2O2/c1-15-8-5(4-14)2-6(3-12)13-7(8)9(10)11/h2,9,14H,4H2,1H3
- InChI Key: HVKWVYWJXCRRMK-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(CO)C=C(C#N)N=1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 0.6
- Topological Polar Surface Area: 66.1
6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029042727-1g |
6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol |
1804376-54-2 | 97% | 1g |
$1,475.10 | 2022-04-02 |
6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol
6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol (CAS No. 1804376-54-2)
The compound 6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol (CAS No. 1804376-54-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in applications ranging from pharmaceuticals to advanced materials.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of a cyano group at the 6-position of the pyridine ring introduces electron-withdrawing effects, which can enhance the compound's reactivity and selectivity in biochemical interactions. Additionally, the difluoromethyl group at the 2-position contributes to the molecule's stability and lipophilicity, making it an attractive candidate for medicinal chemistry applications.
The methoxy group at the 3-position further modulates the electronic environment of the molecule, potentially influencing its binding affinity to target proteins. This makes 6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol a promising lead compound for designing novel therapeutic agents. Recent research has also explored its potential as a building block for constructing more complex molecular architectures, such as heterocyclic compounds with enhanced functionality.
In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving precise control over regioselectivity and stereochemistry. The introduction of substituents at specific positions on the pyridine ring requires sophisticated methodologies, including nucleophilic aromatic substitution and coupling reactions. The development of efficient synthetic routes for 1804376-54-2 has been a focus of recent research efforts, driven by its increasing demand in both academic and industrial settings.
From a materials science perspective, 6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol exhibits interesting electronic properties that make it suitable for applications in optoelectronics and energy storage devices. Its ability to form stable coordination complexes with transition metals has been explored in recent studies, suggesting its potential use in catalysis and sensor technologies.
Moreover, this compound has shown promise in agricultural applications, particularly as a precursor for agrochemicals with improved efficacy and reduced environmental impact. The integration of fluorinated groups into its structure enhances its resistance to metabolic degradation, making it a valuable asset in the development of sustainable agricultural solutions.
In conclusion, 6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol (CAS No. 1804376-54-2) is a versatile and multifaceted compound with significant implications across diverse scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application-oriented research, position it as a key player in future innovations within chemistry and related fields.
1804376-54-2 (6-Cyano-2-(difluoromethyl)-3-methoxypyridine-4-methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)